
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 . It belongs to the class of benzoquinones, which are known for their distinctive quinone structure. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the benzoquinone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone typically involves the bromination of 3,5-dimethyl-1,4-benzoquinone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of dibromohydroquinone.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and proteins, by altering their redox state. This can lead to changes in cellular processes and pathways, contributing to its biological activities.
Comparison with Similar Compounds
- 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
- 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Comparison: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone is unique due to the specific positioning of the bromine and methyl groups on the benzoquinone core. This structural arrangement influences its reactivity and properties. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific research applications.
Properties
CAS No. |
87405-27-4 |
|---|---|
Molecular Formula |
C8H6Br2O2 |
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3 |
InChI Key |
LAGROTQXGYXIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


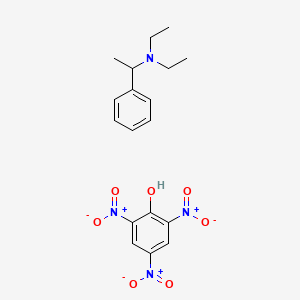

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)

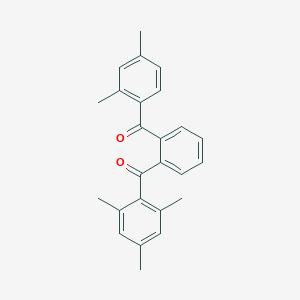
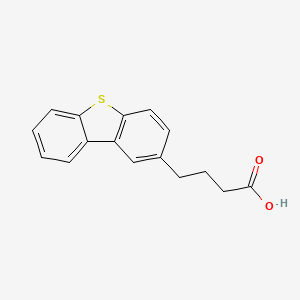
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
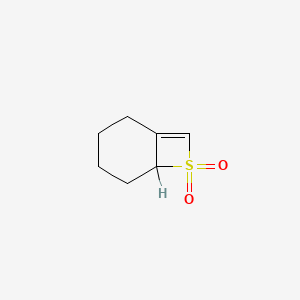
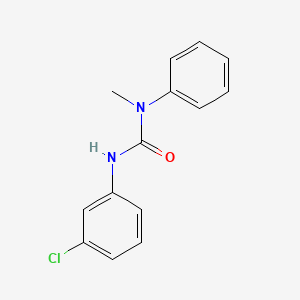

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
